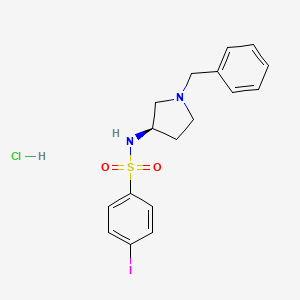
(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl-pyrrolidine moiety and an iodine-substituted benzenesulfonamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride typically involves multiple steps. One common route starts with the preparation of the ®-1-benzyl-pyrrolidine intermediate. This intermediate is then reacted with 4-iodobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the benzenesulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and catalysis.
作用机制
The mechanism of action of ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The benzyl-pyrrolidine moiety may bind to receptors or enzymes, inhibiting their activity. The iodine-substituted benzenesulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- ®-1-Benzyl-pyrrolidin-3-yl-methanol
- ®-1-Benzyl-beta-prolinol
- ®-1-Benzyl-pyrrolidin-3-yl-ethyl-amine
Uniqueness
Compared to similar compounds, ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride stands out due to the presence of the iodine-substituted benzenesulfonamide group. This unique feature enhances its reactivity and binding properties, making it more versatile in various applications.
属性
分子式 |
C17H20ClIN2O2S |
|---|---|
分子量 |
478.8 g/mol |
IUPAC 名称 |
N-[(3R)-1-benzylpyrrolidin-3-yl]-4-iodobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C17H19IN2O2S.ClH/c18-15-6-8-17(9-7-15)23(21,22)19-16-10-11-20(13-16)12-14-4-2-1-3-5-14;/h1-9,16,19H,10-13H2;1H/t16-;/m1./s1 |
InChI 键 |
SUVKXARBBZNQCH-PKLMIRHRSA-N |
手性 SMILES |
C1CN(C[C@@H]1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl |
规范 SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



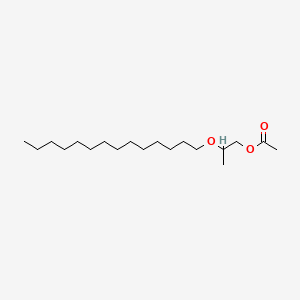
![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
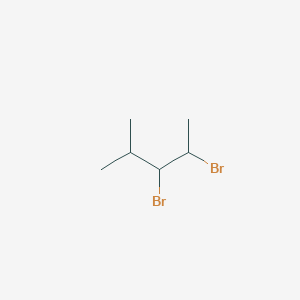
![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
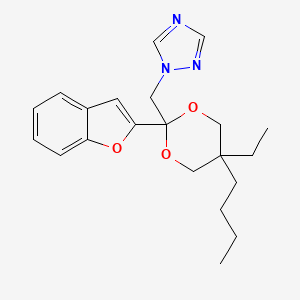

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
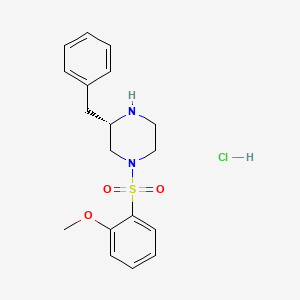

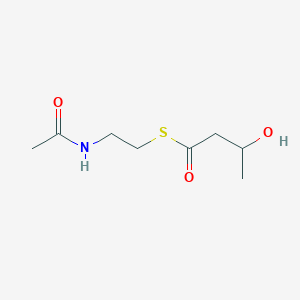
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)

